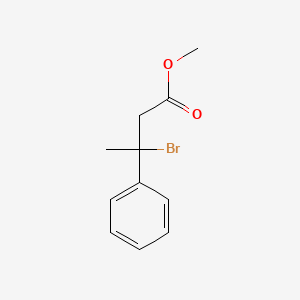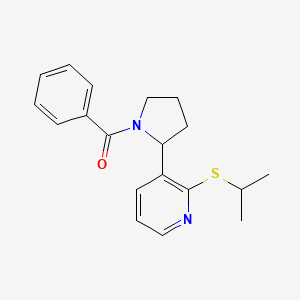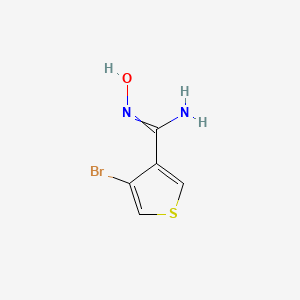
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide is an ionic liquid with the molecular formula C8H13BrN2. This compound is part of the imidazolium family, known for their unique properties and wide range of applications. Ionic liquids like this compound are characterized by their low melting points, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
The synthesis of 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with allyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality .
Chemical Reactions Analysis
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or tetrafluoroborate, to form different ionic liquids.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, often facilitated by specific catalysts.
Cycloaddition: This compound can undergo cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include halides, oxidizing agents, and catalysts like copper or palladium. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyl-3-ethyl-1H-imidazol-3-ium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring can stabilize transition states in catalytic reactions, enhancing reaction rates and selectivity. In biological systems, it can interact with enzymes and proteins, affecting their stability and activity .
Comparison with Similar Compounds
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide can be compared with other imidazolium-based ionic liquids, such as:
1-Allyl-3-methylimidazolium bromide: Similar in structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
1-Allyl-3-vinylimidazolium bromide: Contains a vinyl group, which can participate in polymerization reactions.
1-Ethyl-3-methylimidazolium bromide: Lacks the allyl group, making it less reactive in certain types of chemical reactions.
The unique combination of the allyl and ethyl groups in this compound provides it with distinct properties, such as enhanced solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylimidazol-3-ium;bromide |
InChI |
InChI=1S/C8H13N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |
InChI Key |
YUAVYTIJEQDWMG-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




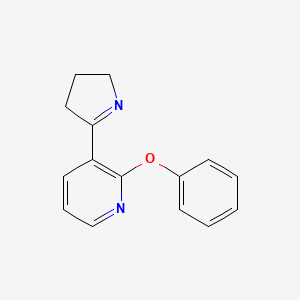

![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
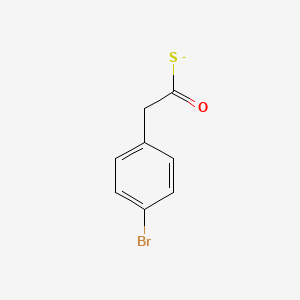
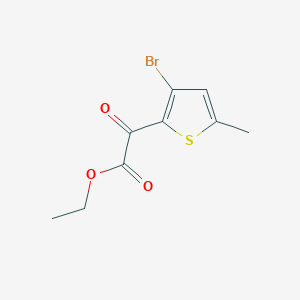
![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)

